Protohypericin is a natural product found in Polygala sellowiana, Hypericum perforatum, and Cortinarius austrovenetus with data available.
Protohypericin
CAS No.: 548-03-8
Cat. No.: VC21341487
Molecular Formula: C30H18O8
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 548-03-8 |
---|---|
Molecular Formula | C30H18O8 |
Molecular Weight | 506.5 g/mol |
IUPAC Name | 9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione |
Standard InChI | InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 |
Standard InChI Key | DPKVSJZTYNGFAW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O |
Chemical Characteristics
Molecular Structure and Properties
Protohypericin possesses a complex polycyclic structure with the molecular formula C30H18O8 and a molecular weight of 506.466 g/mol . Its chemical structure is characterized by a naphthodianthrone skeleton, featuring multiple aromatic rings with hydroxyl and carbonyl functional groups that contribute to its distinctive pharmacological and photochemical properties.
Physical Properties
Protohypericin typically appears as a solid compound with color characteristics that may vary based on its isolation process and purity. As an anthraquinone derivative, it exhibits limited water solubility but can be dissolved in various organic solvents. The compound's physical stability is notably affected by light exposure, which triggers its conversion to hypericin .
Comparative Analysis with Related Compounds
Protohypericin belongs to a family of structurally related compounds that includes protopseudohypericin, hypericin, and pseudohypericin. These compounds share similar structural features but differ in specific functional groups and their photochemical behavior. The structural relationships between these compounds are critical for understanding their respective pharmacological profiles and analytical detection methods .
Photochemical Properties
Photoconversion Mechanism
The defining characteristic of protohypericin is its ability to undergo photoconversion to hypericin when exposed to light. This photochemical transformation involves a light-induced structural rearrangement that alters the compound's chemical and biological properties. Studies have documented this conversion process through analytical techniques that measure the disappearance of protohypericin and the corresponding increase in hypericin concentration .
Analytical Methods
Detection and Quantification Techniques
The analytical determination of protohypericin typically employs high-performance liquid chromatography (HPLC) with various detection methods, including diode array detection (DAD), electrochemical detection, or mass spectrometry. These methods allow for the separation and quantification of protohypericin and related compounds in complex mixtures such as plant extracts .
Given the photosensitive nature of protohypericin, analytical procedures must be conducted under controlled lighting conditions to prevent unintended photoconversion during sample preparation and analysis. This often necessitates the use of amber glassware and reduced lighting in laboratory settings .
Mathematical Conversion Relationships
Researchers have established mathematical relationships between protohypericin and hypericin to account for the photoconversion process in analytical contexts. By comparing the analytical response of protohypericin in light-protected solutions with the increased response of hypericin after light exposure, relative response factors (RRFs) can be calculated .
Studies have determined that when protohypericin converts to hypericin, the increase in hypericin response is approximately 2.851 times larger than the corresponding decrease in protohypericin response, with a relative standard deviation (RSD) of 9.043%. This mathematical relationship allows for the inclusion of protohypericin in total hypericin content determinations without requiring light exposure during analysis .
Sample Analysis Data
The table below illustrates the relationship between protohypericin and hypericin in various sample types before and after light exposure:
Sample description | Refrigerated protohypericin | Refrigerated hypericin | Exposed protohypericin | Exposed hypericin | RRF |
---|---|---|---|---|---|
Calibration extract | 6.359 | 190.54 | 0 | 207.79 | 2.712 |
6.562 | 196.76 | 0 | 217.4 | 3.145 | |
LCS extract | 7.753 | 243.82 | 0 | 266.83 | 2.968 |
7.418 | 231.93 | 0 | 255.47 | 3.173 | |
Sample extract | 11.224 | 255.63 | 0 | 284.71 | 2.591 |
9.314 | 214.85 | 0 | 240 | 2.700 | |
Extract formulation | 13.073 | 301.27 | 0 | 340.76 | 3.021 |
16.177 | 377.78 | 0 | 418.23 | 2.500 | |
Average | 2.851 | ||||
RSD, % | 9.043 |
This data demonstrates the complete conversion of protohypericin to hypericin under light exposure and provides the foundation for calculating the RRF used in mathematical conversion methods .
Occurrence and Natural Sources
Plant Distribution
Protohypericin occurs naturally in several plant species, with Hypericum perforatum (St. John's Wort) being the most well-documented source. Within the plant, protohypericin is primarily located in specialized glands and dark nodules visible on the leaves and petals of the plant .
Extraction and Isolation
The extraction of protohypericin from plant material requires careful consideration of its photosensitive nature. Typical extraction procedures employ organic solvents such as methanol or ethanol, with extraction conducted under reduced lighting conditions to minimize photoconversion. Subsequent purification steps may include chromatographic separation techniques to obtain purified protohypericin for research or analytical purposes .
Pharmacological Properties
Biological Activities
While most research has focused on hypericin rather than protohypericin specifically, studies have investigated the biological activity of protohypericin both independently and as a precursor to hypericin. Its most significant property is its photocytotoxicity, although this activity is substantially lower than that of hypericin .
Relationship to St. John's Wort Activity
Research Applications
Standardization of Herbal Products
Protohypericin quantification is important in the standardization of St. John's Wort preparations. Pharmaceutical-grade St. John's Wort extracts are typically standardized to total naphthodianthrone content, which includes both the proto-compounds and their photoconversion products. Accurate determination of protohypericin contributes to consistent product quality and potentially to therapeutic efficacy .
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